molecular formula C19H19Cl2NO3S B10930131 Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10930131
M. Wt: 412.3 g/mol
InChI Key: HPUKJCMCNNUFJX-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzothiophene core, a dichlorobenzoyl group, and an ethyl ester functional group.

Preparation Methods

The synthesis of Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .

Chemical Reactions Analysis

Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiophene core with a dichlorobenzoyl group and an ethyl ester functional group. The molecular formula is C19H19Cl2NO3SC_{19}H_{19}Cl_2NO_3S with a molecular weight of 412.3 g/mol. The IUPAC name reflects its complex structure:

Property Value
Molecular FormulaC₁₉H₁₉Cl₂NO₃S
Molecular Weight412.3 g/mol
IUPAC NameThis compound
InChI KeyHPUKJCMCNNUFJX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit certain kinases or transcription factors that are crucial for cancer cell growth.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiophene compounds, this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro assays showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus species. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited MIC values ranging from 8 to 32 µg/mL against tested strains.
    • : Suggests potential as a lead compound for developing new antibiotics.
  • Antifungal Activity Assessment :
    • Objective : Assess the antifungal activity against clinical isolates.
    • Findings : Showed significant inhibition zones in agar diffusion assays.
    • : Promising candidate for antifungal drug development.
  • Cancer Cell Line Studies :
    • Objective : Investigate the effects on various cancer cell lines (e.g., MCF-7 and HeLa).
    • Findings : Induced cell cycle arrest and apoptosis at low concentrations.
    • : Highlights potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with related compounds:

Compound Activity Type Efficacy
Ethyl (2,4-dichlorobenzoyl)aminoacetateAntimicrobialModerate
Dimethyl 2-(2,4-dichlorobenzoyl)aminobenzoateAnticancerHigh
Methyl (2,4-dimethylphenoxy)acetylaminoacetateAntifungalLow

Properties

Molecular Formula

C19H19Cl2NO3S

Molecular Weight

412.3 g/mol

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19Cl2NO3S/c1-3-25-19(24)16-12-6-4-10(2)8-15(12)26-18(16)22-17(23)11-5-7-13(20)14(21)9-11/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,22,23)

InChI Key

HPUKJCMCNNUFJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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